N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic 1,2-oxazole derivative characterized by a methoxy-substituted phenyl group and a 5-methylisoxazole core. The 1,2-oxazole scaffold is widely explored in drug discovery due to its metabolic stability and hydrogen-bonding capacity, as seen in immunomodulators like leflunomide analogs .
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-13(8-17-21-10)15(18)16-9-14(20-3)11-5-4-6-12(7-11)19-2/h4-8,14H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACQPUAVMOAPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 3-methoxyphenylboronic acid with an appropriate isoxazole derivative under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carboxamide group can produce corresponding amines.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Molecular Properties
Pharmacological and Crystallographic Insights
- Immunomodulatory Activity: The N-(2,4-difluorophenyl) analog (leflunomide derivative) exhibits potent immunomodulatory effects, with its crystal structure stabilized by O–H⋯N and N–H⋯O hydrogen bonds involving solvate water molecules . The dihedral angle between the benzene and isoxazole rings (8.08°) suggests near-planar geometry, favoring target interactions .
- Electron-Withdrawing Groups: The trifluoromethyl (CF3) group in Teriflunomide-related compounds enhances electronegativity but may reduce metabolic stability compared to methoxy or hydroxyl groups .
- Halogen Substitutions : Chlorine or fluorine atoms improve lipophilicity and membrane permeability, as seen in N-(2,6-dichlorophenyl) and N-(2,4-difluorophenyl) derivatives .
Q & A
Q. What are the optimal synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction yields and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and oxazole ring formation. Key steps include:
- Nucleophilic substitution : Use sodium methoxide in methanol to introduce methoxy groups to the phenyl ring, leveraging electron-donating effects to enhance reactivity .
- Amide coupling : Employ coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxamide bond formation, ensuring stoichiometric control and inert conditions to minimize side reactions .
- Purification : Utilize flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure with and .
Q. How should researchers characterize the structural and electronic properties of this compound to validate its identity?
- Methodological Answer :
- Spectroscopic analysis : Combine (to identify methoxy protons at δ 3.7–3.9 ppm and oxazole protons) and (to confirm carbonyl carbons at ~165 ppm) .
- Mass spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks matching the molecular formula .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, particularly hydrogen bonding involving the carboxamide group .
Q. What preliminary biological assays are recommended to assess its biochemical activity?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity). Compare IC values with structurally similar oxazole derivatives .
- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity studies, such as inconsistent IC values across assays?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Use orthogonal assays (e.g., Western blotting for protein expression vs. enzymatic activity) .
- Structural analogs : Synthesize derivatives with modified methoxy or methyl groups to isolate structure-activity relationships (SAR). For example, replacing the 3-methoxyphenyl group with a chlorophenyl moiety may clarify electronic effects .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental data. Adjust force fields to account for solvation effects .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles via solvent evaporation. Measure logP values (e.g., shake-flask method) to guide modifications .
- Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes from rats/humans). Introduce fluorinated groups or methyl substituents to block cytochrome P450 oxidation sites .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS for identification .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes or receptors. Optimize immobilization protocols to retain protein activity .
- Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes to identify critical binding residues. Mutagenesis studies (e.g., alanine scanning) can validate interactions .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental binding affinities be addressed?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters for van der Waals interactions and hydrogen bonding in docking simulations. Use QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid models for accurate energy calculations .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Compare with SPR-derived association/dissociation rates .
Structural and Functional Analogues
Q. What are key structural analogs of this compound, and how do their activities differ?
- Methodological Answer :
- Analog 1 : Replace the oxazole ring with a thiazole (e.g., N-[2-(4-chlorophenyl)ethyl]-5-methylthiazole-4-carboxamide). This modification increases lipophilicity but may reduce aqueous solubility .
- Analog 2 : Substitute the 3-methoxyphenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity enhances metabolic stability but may alter target specificity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
